molecular formula C29H25N3O8S B3892196 ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3892196
M. Wt: 575.6 g/mol
InChI Key: ZYWYYQRDIHCRNY-BUVRLJJBSA-N
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Description

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes a thiazolopyrimidine core, a furan ring, and various substituents such as methoxy, nitrophenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved by reacting a suitable thioamide with a β-keto ester under acidic or basic conditions to form the thiazole ring, followed by cyclization to form the pyrimidine ring.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction between a furan aldehyde and the thiazolopyrimidine intermediate. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and 4-nitrophenyl groups is achieved through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and a strong base.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated precursors, sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through various pathways:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to a biological response.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives and related compounds:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents. Examples include 5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its methyl ester.

    Furan Derivatives: Compounds with a furan ring and various substituents, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, can be compared based on their chemical reactivity and biological activity.

    Nitrophenyl Derivatives:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O8S/c1-5-39-28(34)25-16(2)30-29-31(26(25)21-14-19(37-3)10-13-23(21)38-4)27(33)24(41-29)15-20-11-12-22(40-20)17-6-8-18(9-7-17)32(35)36/h6-15,26H,5H2,1-4H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWYYQRDIHCRNY-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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